molecular formula C10H13BrN2O B598914 4-(5-Bromo-6-methylpyridin-2-yl)morpholine CAS No. 1199773-21-1

4-(5-Bromo-6-methylpyridin-2-yl)morpholine

Cat. No.: B598914
CAS No.: 1199773-21-1
M. Wt: 257.131
InChI Key: JPBCOHGBRRIGPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine typically involves the bromination of 6-methylpyridin-2-amine followed by the introduction of a morpholine ring. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-6-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(5-Bromo-6-methylpyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-6-methylpyridin-2-yl)morpholine
  • 4-(5-Fluoro-6-methylpyridin-2-yl)morpholine
  • 4-(5-Iodo-6-methylpyridin-2-yl)morpholine

Uniqueness

4-(5-Bromo-6-methylpyridin-2-yl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications .

Properties

IUPAC Name

4-(5-bromo-6-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBCOHGBRRIGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682403
Record name 4-(5-Bromo-6-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-21-1
Record name 4-(5-Bromo-6-methyl-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromo-6-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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